Isocycloseram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Isocycloseram: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocycloseram is a novel, broad-spectrum insecticide belonging to the isoxazoline class, developed by Syngenta. It is classified under the Insecticide Resistance Action Committee (IRAC) Group 30, acting as a potent allosteric modulator of γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This technical guide provides an in-depth overview of the discovery, a representative synthesis pathway, and the mechanism of action of isocycloseram. It includes a compilation of its biological activity, detailed experimental methodologies, and visual representations of its synthesis and mode of action to support further research and development in this area.
Discovery and Development
The development of isoxazoline insecticides dates back to discoveries made by Nissan Chemical Industries.[3] Syngenta's research into this chemical class, employing modern agrochemical discovery approaches such as multi-parameter optimization and rapid design-synthesis-test-analysis (DSTA) cycles, led to the discovery of isocycloseram.[4] A key breakthrough was reportedly a fortuitous discovery during investigations with 1,2-diamide compounds.[3] Isocycloseram was commercially introduced in the Brazilian market in 2023 under the brand name Plinazolin®. It exhibits high efficacy against a wide range of commercially important agricultural pests, including Lepidoptera, Hemiptera, Coleoptera, Thysanoptera, and Diptera, as well as mites.
Synthesis Pathway
The commercial synthesis of isocycloseram is a proprietary, multi-step process that starts from aromatic precursors and involves cyclization reactions to form the characteristic spirocyclic isoxazoline core. While the exact, detailed industrial synthesis is not publicly available, a representative pathway can be constructed based on known isoxazoline synthesis methodologies, such as the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene or the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
A plausible synthetic route, based on related patent literature for benzamide isoxazolines, is outlined below. This pathway is for illustrative purposes and may not reflect the actual industrial process.
Mechanism of Action
Isocycloseram functions as a non-competitive antagonist of the invertebrate γ-aminobutyric acid (GABA) receptor, which is a ligand-gated chloride ion channel. Unlike other insecticides such as fiproles and cyclodienes, isocycloseram binds to a distinct allosteric site on the GABA receptor. This binding inhibits the influx of chloride ions through the channel, leading to a disruption of the normal inhibitory neurotransmission in the insect's central nervous system. The consequence is hyperexcitation of the nervous system, resulting in paralysis and eventual death of the insect.
Notably, the common cyclodiene resistance mutation, A301S, does not confer resistance to isocycloseram, making it an effective tool for managing resistant pest populations. However, a G335M mutation in the third transmembrane domain of the Rdl GABA receptor has been shown to impair the activity of both isocycloseram and metadiamide insecticides.
Biological Activity
Isocycloseram has demonstrated potent insecticidal activity against a variety of agricultural pests. The following tables summarize key quantitative data from published studies.
Table 1: Insecticidal Activity (LC50)
| Pest Species | Life Stage | Exposure Time | LC50 | Reference |
| Fall Armyworm (Spodoptera frugiperda) | 3rd Instar Larvae | 72 h | 0.26 mg/kg | |
| Fathead Minnow (Pimephales promelas) | - | 96 h | 0.33 mg/L | |
| Sheepshead Minnow (Cyprinodon variegatus) | - | 96 h | 0.13 mg/L |
Table 2: In Vitro Activity (IC50)
| Receptor/Target | Pest Species | IC50 | Reference |
| SfrRDL1 Receptor | Fall Armyworm (Spodoptera frugiperda) | 8.52 nM | |
| SfrRDL2 Receptor | Fall Armyworm (Spodoptera frugiperda) | 11.13 nM |
Experimental Protocols
Determination of Isocycloseram Content by HPLC
This protocol is based on the WHO specification method for determining the active ingredient content in technical and formulated products.
Objective: To quantify the concentration of isocycloseram.
Principle: Isocycloseram is determined by reverse phase High-Performance Liquid Chromatography (HPLC) with UV detection at 265 nm using an external standard.
Apparatus:
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High-Performance Liquid Chromatograph with a UV detector
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Reversed-phase C18 column
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Ultrasonic bath
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Volumetric flasks
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Syringe filters (0.45 µm)
Reagents:
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Acetonitrile (HPLC grade)
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Deionized water
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Isocycloseram reference standard
Procedure:
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Standard Preparation: Accurately weigh a known amount of isocycloseram reference standard and dissolve it in acetonitrile to prepare a stock solution of known concentration. Prepare a series of working standards by diluting the stock solution with acetonitrile.
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Sample Preparation: Accurately weigh a sample of the technical grade or formulated product containing a known approximate amount of isocycloseram. Dissolve the sample in acetonitrile, using an ultrasonic bath to aid dissolution. Dilute to a final known volume with acetonitrile. Filter an aliquot of the sample solution through a 0.45 µm syringe filter.
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Chromatographic Conditions:
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Mobile Phase: A suitable mixture of acetonitrile and water.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: Typically 10 µL.
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Detector Wavelength: 265 nm.
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Column Temperature: Ambient.
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Analysis: Inject the standard and sample solutions into the HPLC system.
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Calculation: Compare the peak area of isocycloseram in the sample chromatogram with the peak areas from the standard solutions to calculate the concentration of isocycloseram in the sample.
Representative Electrophysiology Assay for GABA Receptor Modulation
This protocol describes a general method for assessing the effect of isocycloseram on insect GABA receptors expressed in a heterologous system (e.g., Xenopus oocytes or insect cell lines) using two-electrode voltage-clamp or patch-clamp techniques.
Objective: To characterize the modulatory effect of isocycloseram on GABA-gated chloride currents.
Principle: The electrical currents mediated by GABA receptors are measured in the absence and presence of isocycloseram to determine its inhibitory effect.
Apparatus:
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Two-electrode voltage-clamp or patch-clamp setup (amplifier, micromanipulators, perfusion system, data acquisition system)
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Microscope
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Oocyte or cell culture facility
Reagents:
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Xenopus oocytes or a suitable insect cell line (e.g., Sf9)
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cRNA or expression vector for the insect GABA receptor subunit(s)
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GABA
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Isocycloseram
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Recording solutions (e.g., Ringer's solution for oocytes)
Procedure:
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Receptor Expression: Inject Xenopus oocytes with the cRNA of the insect GABA receptor subunit(s) or transfect the insect cell line with the corresponding expression vector. Incubate for 2-4 days to allow for receptor expression.
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Electrophysiological Recording:
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Place an oocyte or a patch of cell membrane in the recording chamber and perfuse with the recording solution.
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For two-electrode voltage-clamp, impale the oocyte with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).
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For patch-clamp, form a high-resistance seal between a glass micropipette and the cell membrane (whole-cell or outside-out configuration).
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GABA Application: Apply a known concentration of GABA to elicit a chloride current (the control response).
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Isocycloseram Application: Co-apply or pre-apply isocycloseram at various concentrations with the same concentration of GABA.
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Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of isocycloseram. Calculate the percentage inhibition for each concentration of isocycloseram and determine the IC50 value by fitting the data to a concentration-response curve.
Conclusion
Isocycloseram represents a significant advancement in insecticide chemistry, offering a novel mode of action effective against a broad spectrum of pests, including those resistant to older chemistries. Its discovery through modern research and development approaches highlights the ongoing innovation in the agrochemical industry. The information provided in this technical guide, including the representative synthesis, detailed mechanism of action, biological activity data, and experimental protocols, serves as a valuable resource for researchers and professionals in the field of crop protection and drug development. Further research into the structure-activity relationships and resistance mechanisms will continue to be crucial for the sustainable use of this important insecticide.
